Cas no 2034616-16-3 ((7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone)
(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- 2034616-16-3
- F6476-3476
- (7-methoxy-1-benzofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
- AKOS025317932
- 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline
- (7-methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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- Inchi: 1S/C23H20N2O4/c1-27-19-8-4-6-16-13-20(29-22(16)19)23(26)25-12-11-17(14-25)28-21-10-9-15-5-2-3-7-18(15)24-21/h2-10,13,17H,11-12,14H2,1H3
- InChI Key: APBXBYZOYFYHRO-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C=CC=CC=2N=1)C1CN(C(C2=CC3C=CC=C(C=3O2)OC)=O)CC1
Computed Properties
- Exact Mass: 388.14230712g/mol
- Monoisotopic Mass: 388.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 64.8Ų
(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-3476-2μmol |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-5μmol |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-10μmol |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-20μmol |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-1mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-2mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-3mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-4mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-5mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6476-3476-10mg |
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline |
2034616-16-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Comprehensive Overview of (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (CAS No. 2034616-16-3)
The compound (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, identified by its CAS No. 2034616-16-3, is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. This molecule combines a 7-methoxybenzofuran moiety with a quinoline-linked pyrrolidine scaffold, creating a unique pharmacophore with potential applications in drug discovery. Researchers are particularly intrigued by its dual functionality, which may offer synergistic effects in targeting specific biological pathways.
In recent years, the demand for novel heterocyclic compounds like (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has surged due to their relevance in addressing modern medical challenges. For instance, the quinoline fragment is a well-known privileged structure in medicinal chemistry, often associated with antimicrobial and anticancer properties. Meanwhile, the benzofuran core is frequently explored for its neuroprotective and anti-inflammatory potential. This combination makes CAS No. 2034616-16-3 a compelling candidate for further investigation in therapeutic development.
From a synthetic chemistry perspective, the preparation of (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The methoxybenzofuran segment is typically introduced early in the synthesis, followed by the incorporation of the quinolin-2-yloxy group onto the pyrrolidine ring. Such methodologies are often optimized for yield and purity, given the compound's potential as a lead structure in drug design.
The pharmacological profile of CAS No. 2034616-16-3 is currently under exploration, with preliminary studies suggesting interactions with enzymes and receptors involved in cellular signaling. Its methanone linker provides structural rigidity, which could enhance binding affinity to biological targets. Researchers are also investigating its pharmacokinetic properties, such as metabolic stability and membrane permeability, to assess its suitability for in vivo studies. These efforts align with the growing trend of structure-activity relationship (SAR) optimization in drug development.
In the context of current scientific trends, (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone resonates with the broader interest in small-molecule modulators of protein-protein interactions. The compound's quinoline-pyrrolidine hybrid structure may enable it to disrupt critical biomolecular interfaces, a strategy gaining traction in oncology and immunology research. Additionally, its benzofuran component aligns with the search for natural product-inspired therapeutics, a hot topic in 2024 drug discovery pipelines.
For researchers sourcing CAS No. 2034616-16-3, quality parameters such as HPLC purity (>98%), spectroscopic validation (NMR, MS), and proper storage conditions (desiccated, -20°C) are essential considerations. Suppliers often provide technical data sheets detailing these specifications, which are critical for reproducibility in biological assays. The compound's stability under various pH conditions and solubility in DMSO or ethanol are also frequently queried by investigators planning experimental workflows.
Looking ahead, the derivative potential of (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is vast. Medicinal chemists could explore modifications at the 7-methoxy position or the quinolin-2-yloxy group to fine-tune target selectivity. Such structure diversification efforts are central to modern fragment-based drug discovery approaches. Computational modeling studies, including molecular docking against potential protein targets, could further illuminate its mechanism of action and therapeutic potential.
In conclusion, CAS No. 2034616-16-3 represents an exciting intersection of heterocyclic chemistry and biomedical research. Its unique architecture combining benzofuran, quinoline, and pyrrolidine elements positions it as a versatile scaffold for addressing unmet medical needs. As the scientific community continues to explore its applications, this compound may emerge as a key player in next-generation therapeutic development, particularly in areas requiring multi-target modulation strategies.
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